6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione
Overview
Description
6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
This interaction could potentially alter the activity of the target protein, leading to downstream effects .
Biochemical Pathways
If it indeed targets cdk2 like its analogs, it could affect cell cycle regulation, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with benzylamine. One practical method involves the use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products after a short reaction time, typically 5 to 10 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form more complex structures through condensation with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Benzylamine: For the initial synthesis.
Carboxylic acids and their derivatives: For further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with carboxylic acids can yield carboxamidouracils, which are precursors for xanthine derivatives .
Scientific Research Applications
6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer agents.
Biological Studies: The compound’s derivatives are used to study enzyme inhibition and receptor binding.
Industrial Chemistry:
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-carboxamidouracils: These compounds are precursors for xanthine derivatives and share similar synthetic routes.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
6-amino-5-(benzylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H4,12,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKMXXXUDCOYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(NC(=O)NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295189 | |
Record name | 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25507-29-3 | |
Record name | NSC100192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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